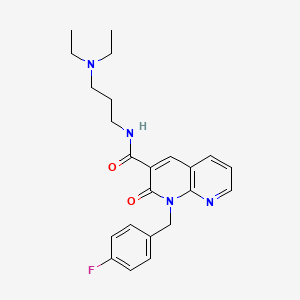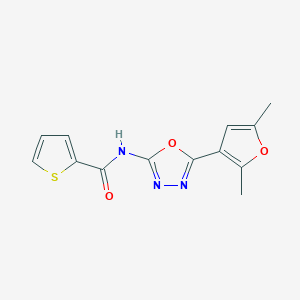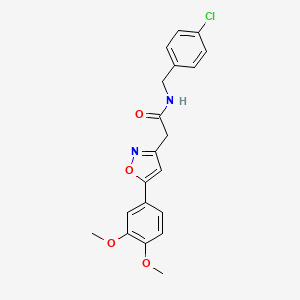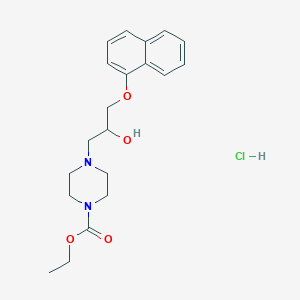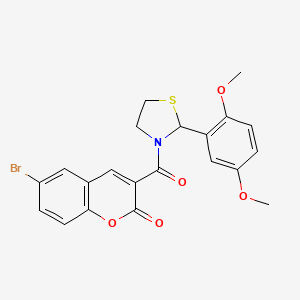
2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(5-(4-Bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a complex molecule that appears to be related to a class of compounds known for their potential in inducing apoptosis and inhibiting cell proliferation. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the quinazoline core and the methoxyphenyl group are present in the compounds discussed in the papers, suggesting a possible similarity in biological activity and chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as 4-anilinoquinazolines, has been reported to involve the introduction of various substituents into the quinazoline core structure. The presence of a methyl group on the nitrogen linker has been found to be essential for the apoptosis-inducing activity of these compounds. However, the specific synthesis pathway for the compound is not detailed in the provided papers .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using quantum chemical calculations, such as Density Functional Theory (DFT). These studies include the optimization of the geometry of the molecule, vibrational spectra analysis, and the assignment of fundamental vibrations. Molecular parameters like bond lengths and angles are calculated to understand the structure better. Although the exact molecular structure analysis for the compound is not provided, similar methods could be applied to gain insights into its structure .
Chemical Reactions Analysis
The chemical reactions involving compounds with a quinazoline core often lead to changes in their biological activity. For instance, substitution in the 6- and 7-positions of the quinazoline core has been shown to decrease the potency of these compounds as inducers of apoptosis. This suggests that the specific arrangement and substitution pattern of the functional groups in the compound are critical for its chemical reactivity and biological function .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of different functional groups can significantly affect properties like solubility, stability, and reactivity. The methoxy group, for example, could influence the compound's electron distribution and thus its interaction with biological targets. The provided papers do not directly discuss the physical and chemical properties of the compound , but similar analyses on related compounds can provide valuable predictions .
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given its structural features, it may potentially influence pathways involving its structural analogs .
Pharmacokinetics
Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4O/c1-37-24-14-9-19(10-15-24)27-18-28(20-7-11-22(31)12-8-20)36(35-27)30-33-26-16-13-23(32)17-25(26)29(34-30)21-5-3-2-4-6-21/h2-17,28H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMBFJNACYYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



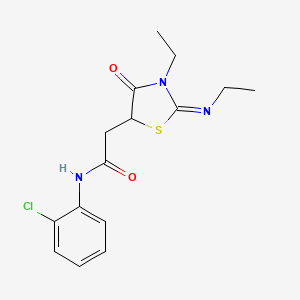

![5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3001355.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-(phenethylamino)butanoic acid](/img/structure/B3001356.png)
![4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3001357.png)
![methyl [8-(azepan-1-ylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B3001358.png)
